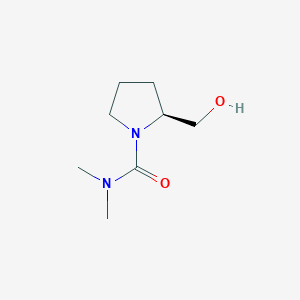

(S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide

Overview

Description

(S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide (CAS: 376629-60-6) is a chiral pyrrolidine derivative with the molecular formula C₈H₁₆N₂O₂ and a molecular weight of 172.22 g/mol. Its structure features a pyrrolidine ring substituted with a hydroxymethyl group at the (S)-configured C2 position and an N,N-dimethylcarboxamide group at the C1 position . This compound is primarily utilized as a pharmaceutical intermediate, leveraging its stereochemical specificity and functional groups for applications in drug discovery and asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide typically involves the reaction of a pyrrolidine derivative with formaldehyde and dimethylamine. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product. One common method involves the use of a tetraarylphosphonium salt as a catalyst to facilitate the addition of glycidol to isocyanates, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of green chemistry principles, such as solvent-free synthesis and mechanochemical methods, can also be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a primary alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acid derivatives, primary alcohols, and various substituted pyrrolidine derivatives, depending on the specific reaction and reagents used.

Scientific Research Applications

(S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor in biochemical assays.

Industry: The compound can be used in the production of polymers and other materials with specific properties .

Mechanism of Action

The mechanism of action of (S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target. The pathways involved often include binding to active sites or allosteric sites on the target molecules, leading to changes in their activity or function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical structural analogs and their distinguishing features:

Detailed Comparative Analysis

Hydrophilicity and Hydrogen-Bonding Capacity

The target compound’s hydroxymethyl group enhances its hydrophilicity compared to analogs like (S)-N,N-Dimethylpyrrolidine-2-carboxamide, which lacks this polar substituent. This difference impacts solubility in aqueous media, critical for pharmacokinetics in drug design . In contrast, N-Methylpyrrolidine-1-carbothioamide () replaces the carboxamide oxygen with sulfur, reducing hydrogen-bond strength (N–H⋯S vs.

Steric and Electronic Effects

The diphenylethyl-hydroxy substituent in (2S)-N-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide introduces significant steric bulk, limiting molecular flexibility. This feature is advantageous in chiral catalysis, where rigid structures enhance enantioselectivity . Conversely, the target compound’s smaller substituents favor synthetic versatility in modular drug intermediates.

Thermal Stability and Crystal Packing

highlights that odd-even aliphatic chain effects influence melting points via repulsive H⋯H interactions in densely packed crystals. While the target compound lacks aliphatic chains, analogs like Compound 4 () with fused indole-pyrrolidine systems may exhibit similar packing challenges, affecting thermal stability .

Biological Activity

(S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide is a compound of growing interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring, which is known for its versatility in drug design. The presence of the hydroxymethyl group and the dimethyl substitution at the nitrogen atom contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may function as an inhibitor or activator depending on the target, with its mechanism involving binding to active sites or allosteric sites on proteins, thereby altering their activity.

Potential Targets

- Enzymes : The compound has been studied for its potential inhibitory effects on various enzymes, which could lead to therapeutic applications.

- Receptors : It may also interact with specific receptors involved in metabolic regulation and other physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : Similar compounds have shown antioxidant activity, which is crucial for combating oxidative stress in cells.

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, making it a candidate for further investigation in cancer therapy.

- Metabolic Regulation : Compounds structurally related to this compound have been linked to modulation of metabolic pathways, including potential effects on obesity and diabetes management.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

- Inhibition Studies : A study demonstrated that derivatives of this compound inhibited specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders .

- Anticancer Activity : A recent investigation highlighted the anticancer potential of pyrrolidine derivatives, including this compound, showing promising results in vitro against various cancer cell lines .

- Receptor Interaction : Research has indicated that similar compounds can act as agonists for beta-3 adrenergic receptors, which are involved in energy expenditure .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (S)-2-(Hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide, and how is enantiomeric purity maintained?

- Methodological Answer : Synthesis typically involves chiral pool strategies or asymmetric catalysis. For example, enantiomerically pure pyrrolidine derivatives can be synthesized via ring-closing metathesis or stereoselective reduction of proline precursors. Enantiomeric purity is ensured using chiral HPLC or circular dichroism (CD) spectroscopy . Protecting groups (e.g., tert-butyloxycarbonyl) may be used to prevent racemization during amidation steps. Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity .

Q. Which spectroscopic and chromatographic techniques are optimal for structural elucidation and purity assessment?

- Methodological Answer :

- NMR : 1H and 13C NMR confirm backbone structure, while 2D NMR (e.g., COSY, NOESY) resolves stereochemistry and hydrogen bonding patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) quantifies purity. Chiral columns distinguish enantiomers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula, while LC-MS/MS detects trace impurities .

Q. What are the recommended storage conditions and handling protocols to prevent degradation?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to minimize oxidation. Avoid exposure to light and moisture. Use PPE (gloves, goggles) during handling, and work in fume hoods to mitigate inhalation risks. Stability studies recommend periodic purity checks via HPLC if stored >6 months .

Advanced Research Questions

Q. How can conformational dynamics in solution influence the biological activity of this compound?

- Methodological Answer : Solution-phase dynamics are studied via:

- NMR Relaxation Experiments : T1/T2 measurements and nuclear Overhauser effect (NOE) analyze rotational correlation times and intramolecular interactions .

- Molecular Dynamics (MD) Simulations : Force fields (e.g., AMBER) predict dominant conformers and hydrogen-bonding networks. Compare with X-ray crystallography data (if available) .

Conformational flexibility may enhance or hinder receptor binding, as seen in pyrrolidine carboxamide derivatives targeting vasopressin receptors .

Q. What strategies resolve contradictions in receptor binding affinity data across studies?

- Methodological Answer :

- Assay Validation : Use standardized positive controls (e.g., reference ligands) and replicate experiments across labs.

- Orthogonal Assays : Combine radioligand binding (e.g., ³H-labeled compounds) with functional assays (e.g., calcium flux for GPCRs) to confirm activity .

- Structural Analysis : Co-crystallization with target receptors identifies binding motifs, resolving discrepancies between computational docking and experimental IC50 values .

Q. Which in vitro and in vivo models are suitable for pharmacokinetic (PK) profiling?

- Methodological Answer :

- In Vitro :

- Metabolic Stability : Liver microsomes (human/rat) assess CYP450-mediated degradation.

- Plasma Protein Binding : Equilibrium dialysis quantifies free vs. bound fractions .

- In Vivo :

- Rodent Models : Oral/intravenous administration with serial blood sampling measures bioavailability (AUC, Cmax). Tissue distribution is tracked via LC-MS .

- Stress Response Models : For neuroactive compounds, restraint-stress tests in rats evaluate corticotropin modulation .

Properties

IUPAC Name |

(2S)-2-(hydroxymethyl)-N,N-dimethylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-9(2)8(12)10-5-3-4-7(10)6-11/h7,11H,3-6H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGYDHXWYCRGCT-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCCC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)N1CCC[C@H]1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.